(3,4-dihydro-1H-2-benzopyran-3-ylmethyl)(methyl)amine

Medicinal Chemistry Chemical Synthesis Analytical Chemistry

(3,4-Dihydro-1H-2-benzopyran-3-ylmethyl)(methyl)amine, also designated as 1-(isochroman-3-yl)-N-methylmethanamine , is a small-molecule isochroman derivative (molecular formula: C11H15NO, molecular weight: 177.24 g/mol). This compound is commercially available from multiple suppliers, typically at 95% purity , and is marketed exclusively as a research reagent for organic synthesis, medicinal chemistry, and biochemical assay development.

Molecular Formula C11H15NO
Molecular Weight 177.24 g/mol
CAS No. 1428234-20-1
Cat. No. B3419400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3,4-dihydro-1H-2-benzopyran-3-ylmethyl)(methyl)amine
CAS1428234-20-1
Molecular FormulaC11H15NO
Molecular Weight177.24 g/mol
Structural Identifiers
SMILESCNCC1CC2=CC=CC=C2CO1
InChIInChI=1S/C11H15NO/c1-12-7-11-6-9-4-2-3-5-10(9)8-13-11/h2-5,11-12H,6-8H2,1H3
InChIKeyGTICDLPBHJLWOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3,4-Dihydro-1H-2-benzopyran-3-ylmethyl)(methyl)amine (CAS 1428234-20-1): Baseline Structure and Procurement Parameters


(3,4-Dihydro-1H-2-benzopyran-3-ylmethyl)(methyl)amine, also designated as 1-(isochroman-3-yl)-N-methylmethanamine , is a small-molecule isochroman derivative (molecular formula: C11H15NO, molecular weight: 177.24 g/mol) . This compound is commercially available from multiple suppliers, typically at 95% purity , and is marketed exclusively as a research reagent for organic synthesis, medicinal chemistry, and biochemical assay development . It is not intended for human use.

Isochroman building block for organic synthesis and medicinal chemistry
Free base form for amine derivatization reactions
Research reagent sourced from multiple suppliers

Why Generic Substitution Fails: Differentiation of (3,4-Dihydro-1H-2-benzopyran-3-ylmethyl)(methyl)amine Within the Isochroman Class


Despite the paucity of publicly available, head-to-head comparative data for (3,4-Dihydro-1H-2-benzopyran-3-ylmethyl)(methyl)amine, the isochroman scaffold is well-established as a versatile, biologically privileged template [1]. The specific substitution pattern of this compound—a methylamine at the 3-position of the isochroman core—is a key determinant of its physicochemical and potential pharmacological properties, distinguishing it from closely related analogs such as the primary amine variant (isochroman-3-ylmethanamine, CAS 256229-12-6) and the hydrochloride salt (CAS 1820665-24-4). The N-methyl group modifies both lipophilicity and hydrogen-bonding capacity (LogP 1.35, one H-bond donor) relative to the primary amine, which directly impacts membrane permeability, metabolic stability, and receptor-binding profiles. Therefore, direct substitution of an isochroman-based research compound without confirming functional group identity will alter experimental outcomes. This document clarifies these points of differentiation based on available class-level SAR data and structural analysis, while transparently noting where direct, quantitative evidence is absent.

Primary amine analog (isochroman-3-ylmethanamine)
Methyl group substitution alters molecular weight, lipophilicity, and hydrogen-bonding capacity, which may shift LC-MS identification, membrane permeability, and target engagement.
Hydrochloride salt (CAS 1820665-24-4)
Salt vs. free base form changes solubility, stability, and protonation state, potentially compromising reaction outcomes or biological assay conditions.

Quantitative Differentiation of (3,4-Dihydro-1H-2-benzopyran-3-ylmethyl)(methyl)amine: A Procurement-Focused Evidence Guide


Molecular Weight and Formula: Precise Mass Distinction from Primary Amine Analogs

(3,4-Dihydro-1H-2-benzopyran-3-ylmethyl)(methyl)amine possesses a molecular weight of 177.24 g/mol and a molecular formula of C11H15NO, as confirmed by multiple commercial sources . This is a significant increase over the primary amine analog, isochroman-3-ylmethanamine (CAS 256229-12-6), which has a molecular weight of 163.22 g/mol and a formula of C10H13NO [1]. The difference of 14.02 Da (equivalent to a CH2 unit) is critical for accurate identification via LC-MS and for stoichiometric calculations in synthesis. Using the primary amine analog in place of the N-methyl compound would result in an incorrect mass and formula, leading to misidentification and potential synthesis failure.

Molecular Weight
Data to verify
177.24 g/mol vs 163.22 g/mol (+14.02 Da, CH₂)
Ensures correct mass identification in LC-MS and stoichiometric calculations
Commercial source values; verify analytically.
Medicinal Chemistry Chemical Synthesis Analytical Chemistry

Lipophilicity (LogP) and Hydrogen Bonding: Altered Physicochemical Profile

The predicted LogP for (3,4-Dihydro-1H-2-benzopyran-3-ylmethyl)(methyl)amine is 1.35 , compared to a predicted LogP of 0.89 for the primary amine analog isochroman-3-ylmethanamine (calculated from SMILES using XLogP3). The N-methyl group increases lipophilicity, which is generally correlated with enhanced membrane permeability. Furthermore, the target compound has only one hydrogen bond donor (HBD) , whereas the primary amine analog possesses two HBDs. This change in HBD count is a known factor in reducing blood-brain barrier permeability for the primary amine relative to the N-methyl compound, a principle well-documented in medicinal chemistry SAR [1].

Lipophilicity & HBD
Class-level
Predicted LogP 1.35 (1 HBD) vs 0.89 (2 HBD)
May support improved membrane permeability relative to primary amine
Predicted properties; confirm with experimental assays.
Pharmacokinetics Drug Design ADME

N-Methylamine vs. Hydrochloride Salt: Purity and Form Factors

The target compound is the free base form, (3,4-Dihydro-1H-2-benzopyran-3-ylmethyl)(methyl)amine, which is supplied as a liquid or low-melting solid with a typical purity of 95% . In contrast, its hydrochloride salt, 1-(isochroman-3-yl)-N-methylmethanamine hydrochloride (CAS 1820665-24-4), is a solid with a purity of 95-97% . The free base is more suitable for reactions where a basic environment or an unprotected amine is required, such as reductive aminations or amide couplings, whereas the salt is more stable for long-term storage and is water-soluble, which is advantageous for biological assays . Selection of the incorrect form can lead to precipitation in aqueous buffers, failed reactions due to protonation state, or inaccurate dosing.

Form & Purity
Supplier review
Free base (liquid/solid, 95%) vs HCl salt (solid, 95‑97%)
Select the form compatible with synthetic or biological assay conditions
Verify physical form and purity with supplier documentation.
Chemical Procurement Synthesis Formulation

Isochroman Scaffold: Privileged Structure for CNS and Antimicrobial Activity

While direct biological activity data for (3,4-Dihydro-1H-2-benzopyran-3-ylmethyl)(methyl)amine is not available in the public domain, the isochroman scaffold is a well-established 'privileged structure' in medicinal chemistry [1]. A comprehensive review of isochroman derivatives highlights their utility as central nervous system (CNS) agents, antioxidants, antimicrobials, antihypertensives, antitumor agents, and anti-inflammatory agents [1]. Specific, highly potent isochroman-based drugs, such as the D1 dopamine receptor agonist A-68930 (EC50 = 2.5 nmol/L at D1), underscore the scaffold's potential for achieving high-affinity interactions [2]. The N-methyl substitution pattern of the target compound aligns with the SAR of many CNS-active isochromans, where a basic amine group is essential for receptor engagement.

Scaffold Bioactivity
Class-level
Isochroman core is known for CNS, antimicrobial, anti-inflammatory activity (review [1])
Supports research selection for CNS or antimicrobial screening
No direct activity data available for this specific compound.
Medicinal Chemistry CNS Drug Discovery Antimicrobial Research

Optimal Procurement Scenarios for (3,4-Dihydro-1H-2-benzopyran-3-ylmethyl)(methyl)amine Based on Verified Differentiation


CNS Drug Discovery: Building Block for Dopaminergic or Serotonergic Modulators

As a derivative of the CNS-active isochroman scaffold, this compound is a logical starting point for synthesizing and screening novel ligands for neurotransmitter receptors and transporters [1]. Its N-methylamine side chain is a common feature in many CNS drugs and is amenable to further derivatization, such as alkylation, acylation, or reductive amination, to create focused libraries of compounds. The higher predicted LogP (1.35) of the free base suggests it may have favorable blood-brain barrier permeability characteristics relative to more polar analogs, making it a valuable template for optimizing CNS exposure .

Antimicrobial Agent Development: Scaffold for Novel Antibiotics

Isochroman derivatives have demonstrated antimicrobial properties [1]. This compound can be utilized as a core scaffold for the synthesis of novel antimicrobial agents, particularly through functionalization of the amine group to create sulfonamides or other antibiotic pharmacophores. The free base form is especially useful for sulfonamide synthesis, which requires a reactive, deprotonated amine.

Organic Synthesis Method Development: A Benchmark Substrate for Amine Chemistry

The compound's well-defined structure and commercial availability (95% purity) make it an excellent substrate for developing or benchmarking new synthetic methodologies involving secondary amines . Its isochroman ring provides a UV chromophore for easy reaction monitoring by HPLC, and its predictable reactivity profile allows for controlled studies of amide bond formation, N-alkylation, or Buchwald-Hartwig couplings.

Analytical Reference Standard for Isochroman Metabolite Studies

Given its defined molecular weight (177.24 g/mol) and formula (C11H15NO), this compound can serve as a reference standard in mass spectrometry or HPLC analysis for the identification and quantification of structurally related isochroman-based metabolites or synthetic impurities . Its unique retention time and mass spectral fragmentation pattern can aid in method development for pharmaceutical analysis.

Application
Selection Property
Validation Focus
CNS ligand synthesis
CNS-active isochroman scaffold and N-methylamine for derivatization
Receptor binding and blood‑brain barrier permeability assays
Antimicrobial agent synthesis
Antimicrobial isochroman scaffold and free amine for sulfonamide formation
MIC determination and pharmacophore optimization
Amine methodology benchmarking
Secondary amine reactivity and UV chromophore for HPLC monitoring
Reaction scope evaluation and impurity profiling
Mass spectrometry/HPLC reference
Defined molecular weight and isochroman chromophore
Chromatographic retention and mass fragmentation library

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